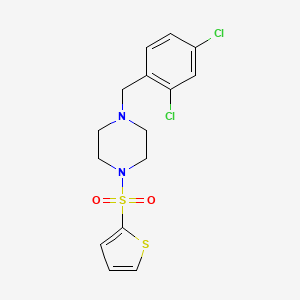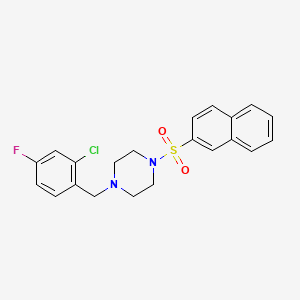![molecular formula C18H20ClN3O2S B4367425 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide](/img/structure/B4367425.png)
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide
Descripción general
Descripción
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide, also known as CP-690,550, is a small molecule drug that has been studied extensively for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have shown promising results in the treatment of autoimmune disorders.
Mecanismo De Acción
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide can block the activation of STAT proteins and downstream gene transcription. This leads to the modulation of the immune system and reduction of inflammation.
Biochemical and Physiological Effects:
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-12, and tumor necrosis factor-alpha. In psoriasis, the compound has been shown to reduce the levels of interleukin-17 and interleukin-23. In inflammatory bowel disease, the compound has been shown to reduce the levels of interleukin-6 and interferon-gamma. These effects lead to the reduction of inflammation and improvement of disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK enzymes. The compound has also been shown to have good pharmacokinetic properties and can be administered orally. However, there are some limitations to the use of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide in lab experiments. The compound has been shown to have some off-target effects, particularly on the JAK3 enzyme, which can lead to immunosuppression and other adverse effects. The compound also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide. One direction is the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other JAKs or off-target proteins. Another direction is the study of the long-term effects of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide in various disease models and patient populations. The compound has also been studied for its potential applications in cancer, and future studies may explore its efficacy and safety in different cancer types. Finally, the development of more efficient and scalable synthesis methods for N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide may improve its availability and reduce its cost.
Aplicaciones Científicas De Investigación
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-naphthalenesulfonamide can modulate the immune system and reduce inflammation. The compound has also been studied for its potential applications in organ transplantation, cancer, and other diseases.
Propiedades
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-13-18(19)14(2)22(21-13)11-5-10-20-25(23,24)17-9-8-15-6-3-4-7-16(15)12-17/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVTDNYXRPSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367359.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B4367381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4367389.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B4367417.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-naphthalenesulfonamide](/img/structure/B4367433.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4367443.png)
![1-[(1-methyl-1H-indol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4367449.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4367456.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367459.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4367468.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367470.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4367475.png)